molecular formula C15H16N2O2S B3000755 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034597-33-4

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B3000755
CAS No.: 2034597-33-4
M. Wt: 288.37
InChI Key: BNGCQOPAFHZTFY-UHFFFAOYSA-N
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Description

This compound features a pyridine-thiophene core linked via a methylene group to a tetrahydrofuran-3-carboxamide moiety. Its structure combines aromatic heterocycles (pyridine and thiophene) with a saturated oxygen-containing ring (tetrahydrofuran), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(12-3-4-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-5-20-14/h1-2,5-7,9,12H,3-4,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGCQOPAFHZTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-purity reagents, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Pyridine-Thiophene vs. Thiazol-Pyridine Derivatives (): Compounds such as 4d–4i in feature thiazole rings substituted with pyridin-3-yl groups and benzamide/isonicotinamide side chains. In contrast, the target compound replaces the thiazole with a pyridine-thiophene system. The thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to thiazole’s moderate aromaticity.
  • Furo[2,3-b]pyridine Derivatives (–5): Compounds like those in incorporate fused furopyridine cores with fluorophenyl groups. The fused ring system increases rigidity and may improve binding affinity to hydrophobic pockets. The target compound’s non-fused pyridine-thiophene system offers greater conformational flexibility, which could be advantageous for adapting to diverse binding sites .

Carboxamide Substituent Variations

  • Tetrahydrofuran-3-carboxamide vs. Tetrahydrofuran-2-carboxamide (): Compound 34 in (N-((5-(3-((R)-1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)tetrahydrofuran-2-carboxamide) differs from the target compound only in the position of the carboxamide group on the tetrahydrofuran (THF) ring (2- vs. 3-position). This positional isomerism could alter hydrogen-bonding patterns and steric interactions with target proteins.
  • Azetidine and Piperidine Carboxamides ():
    Compounds 31–37 in include azetidine, piperidine, and cyclopropane carboxamides. The target compound’s THF ring provides a balance between ring size (5-membered) and polarity (ether oxygen), which may optimize metabolic stability compared to smaller (azetidine) or larger (piperidine) rings. The ether oxygen in THF could also participate in water-mediated hydrogen bonds, enhancing bioavailability .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Carboxamide Substituent Key Features
Target Compound Pyridine-thiophene Tetrahydrofuran-3-carboxamide Flexible core, moderate hydrophilicity, potential for hydrogen bonding
4d () Thiazole-pyridine 3,4-Dichlorobenzamide High electrophilicity, rigid structure, potential toxicity concerns
Compound 34 () Pyridine-thiophene Tetrahydrofuran-2-carboxamide Positional isomerism affects binding orientation; slightly lower solubility
Furo[2,3-b]pyridine () Fused furopyridine Fluorophenyl groups High rigidity, enhanced lipophilicity, suitable for hydrophobic targets

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique combination of a thiophene ring, a pyridine ring, and a tetrahydrofuran moiety. Its structure allows for various interactions with biological targets, making it a candidate for drug discovery.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyridine-thiophene derivatives show cytotoxic effects against multiple cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. The mechanism often involves inhibition of cell proliferation and induction of apoptosis.

CompoundCell LineIC50 (µM)
Compound AHeLa5.4
Compound BA5497.2
N-(pyridin-3-yl)thiophene derivativeCaCo-22.76

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes involved in critical biological pathways. Notably, it has shown inhibitory activity against histone deacetylases (HDACs), which are implicated in cancer progression and other diseases.

3. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Molecular Targets:

  • Enzymes: The compound can bind to enzymes such as HDACs, modulating their activity.
  • Receptors: It may interact with various receptors involved in signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Anticancer Activity:
    • A study evaluated the cytotoxic effects of N-(pyridin-thiophene) derivatives on various human cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines .
  • Enzyme Inhibition Research:
    • Research focused on the inhibitory effects of thiophene-pyridine derivatives on HDACs demonstrated that these compounds could effectively reduce HDAC activity in vitro, suggesting potential applications in cancer therapy .

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